Sodium 4-methyl-2-oxovalerate

BCAA metabolism hepatic metabolism keto acid flux

BCAA catabolism researchers face irreproducible data when substituting valine- or isoleucine-derived α-keto acids for leucine-specific studies. Sodium 4-methyl-2-oxovalerate (α-KIC) eliminates this variable: • Unique 3.4 decarboxylation/transamination ratio vs. 78 for 3-methyl-2-oxobutyrate-the only valid substrate for tracking leucine carbon flux through oxidative vs. transamination pathways • Potent α-ketoglutarate dehydrogenase inhibitor (Ki,app = 13 μM) required for MSUD neurotoxicity and mitochondrial bioenergetics modeling • ≥98% purity, HPLC-verified; supplied with full QC documentation for BCKA quantification from plasma, cell extracts, and tissue homogenates

Molecular Formula C6H10NaO3
Molecular Weight 153.13 g/mol
CAS No. 4502-00-5
Cat. No. B132097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-methyl-2-oxovalerate
CAS4502-00-5
Synonyms2-Ketoisocaproic Acid Sodium Salt;  2-Oxo-4-methylpentanoic Acid Sodium Salt;  4-Methyl-2-oxopentanoic Acid Sodium Salt;  Sodium 2-Ketoisocaproate;  Sodium 4-methyl-2-oxopentanoate;  Sodium 4-methyl-2-oxovalerate;  Sodium α-Keto-isocaproate;  Sodium α-Ketoi
Molecular FormulaC6H10NaO3
Molecular Weight153.13 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C(=O)O.[Na]
InChIInChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);
InChIKeyNVPLKQSQRQOWCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid
SolubilitySoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Methyl-2-Oxovalerate (CAS 4502-00-5): Key Leucine Metabolite for Metabolic Research & Assay Development


Sodium 4-methyl-2-oxovalerate (also known as α-ketoisocaproic acid sodium salt) is the sodium salt of the branched-chain α-keto acid (BCKA) derived from L-leucine metabolism [1]. With a molecular weight of 152.12 g/mol and high aqueous solubility, it serves as a critical substrate and analytical standard in studies of branched-chain amino acid (BCAA) catabolism, mitochondrial function, and pancreatic β-cell physiology [2]. The compound is routinely employed in HPLC-fluorescence methods for quantifying BCKAs in biological matrices and is available in defined purity grades (typically ≥98%) suitable for demanding biochemical assays [3].

Why Sodium 4-Methyl-2-Oxovalerate Cannot Be Replaced by Other Branched-Chain Keto Acids in Metabolic Assays


Substituting sodium 4-methyl-2-oxovalerate with other branched-chain 2-oxo acids (e.g., sodium 3-methyl-2-oxobutyrate or sodium 3-methyl-2-oxovalerate) is scientifically invalid due to compound-specific differences in metabolic fate, enzyme kinetics, and cellular effects. Unlike its valine- and isoleucine-derived counterparts, 4-methyl-2-oxovalerate exhibits a uniquely low decarboxylation-to-transamination ratio in hepatocytes [1], markedly higher affinity for plasma albumin [2], and distinct inhibitory potency toward mitochondrial α-ketoglutarate dehydrogenase [3]. These quantitative divergences directly impact experimental outcomes in BCAA flux analysis, mitochondrial bioenergetics studies, and β-cell insulin secretion assays, rendering generic substitution a source of irreproducible or misinterpreted data [4].

Quantitative Differentiation of Sodium 4-Methyl-2-Oxovalerate Against Key In-Class Comparators


Decarboxylation-to-Transamination Ratio in Isolated Rat Hepatocytes: 4-Methyl-2-Oxovalerate vs. 3-Methyl-2-Oxobutyrate

In isolated rat hepatocytes, 4-methyl-2-oxovalerate exhibits a decarboxylation/transamination ratio of 3.4, whereas its valine-derived analog 3-methyl-2-oxobutyrate shows a ratio of 78 [1]. This 23-fold difference in metabolic routing directly impacts the balance between oxidative loss and nitrogen retention in studies of BCAA metabolism.

BCAA metabolism hepatic metabolism keto acid flux

Primary Site Association Constant (k1) for Bovine Serum Albumin Binding: 4-Methyl-2-Oxovalerate vs. 3-Methyl-2-Oxobutyrate

Equilibrium dialysis reveals that 4-methyl-2-oxovalerate binds to the primary site of defatted bovine serum albumin with an association constant (k1) of 8.7 × 10³ M⁻¹, which is 6.9-fold higher than the k1 of 1.27 × 10³ M⁻¹ observed for 3-methyl-2-oxobutyrate [1]. This difference alters the free fraction of keto acid available for cellular uptake in albumin-containing media.

plasma protein binding pharmacokinetics BCKA transport

Apparent Km for Branched-Chain 2-Oxo Acid Dehydrogenase (Ox Liver): 4-Methyl-2-Oxopentanoate vs. Other BCKAs

For the partially purified branched-chain 2-oxo acid dehydrogenase complex from ox liver, the apparent Km for 4-methyl-2-oxopentanoate is 8.7 μM, compared to 15.6 μM for 3-methyl-2-oxobutyrate and 17.2 μM for DL-3-methyl-2-oxopentanoate [1]. The leucine-derived keto acid thus demonstrates a 1.8-fold higher apparent affinity for the enzyme than its valine-derived counterpart.

enzyme kinetics BCKDH substrate affinity

Inhibitory Potency (K(i,app)) Toward α-Ketoglutarate-Stimulated Mitochondrial Respiration: KIC vs. KMV and KIV

Among the three branched-chain keto acids, 4-methyl-2-oxovalerate (α-ketoisocaproate, KIC) is the most potent inhibitor of α-ketoglutarate-stimulated State 3 respiration in rat liver mitochondria, with an apparent K(i,app) of 13 ± 2 μM [1]. The selectivity for α-ketoglutarate-supported respiration relative to succinate is >100-fold for KIC, compared to >10-fold for α-keto-β-methylvalerate (KMV) and >4-fold for α-ketoisovalerate (KIV) [1].

mitochondrial bioenergetics maple syrup urine disease enzyme inhibition

Insulin Secretion Induction in Isolated Pancreatic Islets: 4-Methyl-2-Oxopentanoate vs. Other 2-Oxocarboxylic Acids

In isolated pancreatic islets from obese-hyperglycemic mice, 4-methyl-2-oxopentanoate and 2-oxohexanoate induced insulin release with potency similar to glucose, whereas pyruvate, 2-oxobutyrate, and 3-methyl-2-oxobutyrate failed to induce significant insulin secretion [1]. This demonstrates a compound-specific insulinotropic activity not shared by the valine-derived BCKA.

insulin secretion pancreatic β-cell type 2 diabetes

Mitochondrial Bioenergetics Disruption in Neonatal Rat Brain: KIC-Specific Inhibition Not Shared by KMV or KIV

In cerebral cortex mitochondria from neonate rats, 5 mM KIC (4-methyl-2-oxovalerate) significantly decreased phosphorylating and uncoupled respiration supported by pyruvate, malate, and glutamate, whereas 1 mM KMV and 1 mM KIV had no inhibitory effect [1]. This indicates that among BCKAs, only KIC disrupts mitochondrial bioenergetics via noncompetitive inhibition of α-ketoglutarate dehydrogenase at pathophysiological concentrations [1].

mitochondrial respiration neurotoxicity MSUD

Validated Application Scenarios for Sodium 4-Methyl-2-Oxovalerate (CAS 4502-00-5) in Academic and Industrial Research


Quantification of Branched-Chain Keto Acids in Biological Samples via HPLC-Fluorescence

Sodium 4-methyl-2-oxovalerate is established as a calibration standard in HPLC-fluorescence methods for quantifying branched-chain keto acids (BCKAs) from cell extracts, plasma, and tissue homogenates [1]. Its high purity and defined molecular properties ensure accurate peak identification and quantification in metabolic profiling studies.

Investigating Leucine Catabolic Flux and Nitrogen Balance in Hepatocytes

The distinct decarboxylation/transamination ratio of 3.4 (vs. 78 for 3-methyl-2-oxobutyrate) makes sodium 4-methyl-2-oxovalerate the only appropriate substrate for tracking leucine-derived carbon flux through oxidative vs. transamination pathways in liver cells [2]. This compound is required for studies on the regulation of branched-chain α-keto acid dehydrogenase (BCKDH) and nitrogen-sparing effects of keto acid therapy.

Mechanistic Studies of Mitochondrial Dysfunction in Maple Syrup Urine Disease (MSUD)

Sodium 4-methyl-2-oxovalerate (KIC) is the sole BCKA that potently inhibits α-ketoglutarate dehydrogenase and disrupts mitochondrial respiration at concentrations relevant to MSUD pathophysiology (K(i,app) = 13 μM) [3]. Researchers modeling MSUD neurotoxicity or hepatic encephalopathy must use this compound rather than KMV or KIV to reproduce the specific bioenergetic impairment observed clinically [4].

Pancreatic β-Cell Insulin Secretion and Nutrient Sensing Assays

Unlike its valine-derived counterpart, 4-methyl-2-oxovalerate acts as a potent insulin secretagogue in isolated pancreatic islets, with potency comparable to glucose [5]. This makes it a valuable tool for dissecting the mitochondrial signaling pathways that couple nutrient metabolism to insulin granule exocytosis, particularly in the context of type 2 diabetes research.

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